molecular formula C5H5FN2 B074216 2-Amino-6-fluoropyridine CAS No. 1597-32-6

2-Amino-6-fluoropyridine

Cat. No. B074216
CAS RN: 1597-32-6
M. Wt: 112.1 g/mol
InChI Key: UZALKVXCOUSWSL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Amino-6-fluoropyridine and related compounds involves multiple steps, including nitrification, amino acetylation, reduction of nitro, diazolization, Schiemann reaction, and hydrolysis of acetyl. This process has been optimized to improve yield and purity compared to traditional methods, making it a more efficient route for producing 2-Amino-6-fluoropyridine and similar molecules (Chen Ying-qi, 2008).

Molecular Structure Analysis

The molecular structure of 2-Amino-6-fluoropyridine and its derivatives can be characterized by techniques such as FT-IR, NMR, and X-ray diffraction. Computational chemistry methods further support these findings, providing insight into the molecule's geometry and electronic properties. Such analyses are essential for understanding the reactivity and potential applications of these compounds (R. Jayarajan et al., 2019).

Chemical Reactions and Properties

2-Amino-6-fluoropyridine participates in various chemical reactions, including those that involve palladium-catalyzed amination, demonstrating its versatility as a building block for synthesizing more complex molecules. These reactions can yield a wide range of products with potential applications in different fields, highlighting the compound's importance in synthetic chemistry (M. Pauton et al., 2019).

Scientific Research Applications

  • 2-Fluoropyridine N-oxide's reactions with amino acids provide a route for stepwise N-terminal analysis of peptides and for carboxy-activation, with implications for peptide research (Sarantakis, Sutherland, Tortorella, & Tortorella, 1968).

  • 2-Amino-5-fluoropyridine, a structural analog, is significant in synthesizing peptide deformylas inhibitors, highlighting its importance in drug development (Chen Ying-qi, 2008).

  • The synthesis of 2-Amino-5-fluoropyridine from 2-acetamido-5-aminopyridine through a series of reactions, including diazotization and hydrolysis, reveals its versatility in chemical synthesis (Huang Gang, 2006).

  • Pyridyliodonium salts have been shown to facilitate the introduction of fluorine into various positions on the pyridine ring, a process significant in medical imaging, particularly Positron Emission Tomography (Carroll, Nairne, & Woodcraft, 2007).

  • Novel syntheses of 2-Amino-5-fluoropyridine and related compounds have been developed, demonstrating the chemical flexibility and potential applications in various fields, including medicinal chemistry (Hand & Baker, 1989).

  • The development of 4-fluoropyridines based on 2-fluoroallylic alcohols, where 2-fluoroallylic alcohols were transformed into various compounds including N-aroyl-substituted 2-amino-4-fluoro-2-methyl- or 2-amino-4-fluoro-2-phenylalk-4-enoic acids, demonstrates the compound's utility in creating structurally diverse molecules (Wittmann, Tranel, Fröhlich, & Haufe, 2006).

  • Studies on the mechanism of gas phase fluorination of 2-aminopyridine to 2-fluoropyridine using DFT method reveal insights into the chemical transformations and reaction pathways important for chemical synthesis and theoretical chemistry (He Guang & Pang Kai, 2009).

  • Catalyst-free amination of 2-fluoropyridine with adamantane amines showcases the potential for developing new chemical reactions and compounds (Abel et al., 2015).

  • N-substitution of aminoterpyridine fluorophores, where the fluorescence properties of various N-alkyl and N-phenyl derivatives of aminoterpyridines were studied, indicates the role of 2-Amino-6-fluoropyridine in fluorescence studies (Cheon, Mutai, & Araki, 2007).

Safety And Hazards

2-Amino-6-fluoropyridine is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It is toxic if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment/face protection, avoiding dust formation, and avoiding contact with eyes, skin, or clothing .

properties

IUPAC Name

6-fluoropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2/c6-4-2-1-3-5(7)8-4/h1-3H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZALKVXCOUSWSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375745
Record name 2-Amino-6-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-fluoropyridine

CAS RN

1597-32-6
Record name 2-Amino-6-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-6-fluoropyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
GC Finger, LD Starr, A Roe, WJ Link - The Journal of Organic …, 1962 - ACS Publications
… Diazotization of 6-fluoropicolinic hydrazide and decomposition of the resulting azide in 50% aqueous acetic acid in a Curtius reaction9·10 gave a low yield of 2amino-6-fluoropyridine (…
Number of citations: 30 pubs.acs.org
JW Streef, HJ den Hertog - Recueil des Travaux Chimiques …, 1969 - Wiley Online Library
… As 2-amino-6-fluoropyridine is remarkably stable in the potassium amide solution, the … When 2-amino-6-fluoropyridine is allowed to stand in the basic solution for 5 h, it is completely …
Number of citations: 26 onlinelibrary.wiley.com
GC Finger, LD Starr - Nature, 1961 - nature.com
… By use of Roe's modification of the Schiemann reaction•, 2-amino-6fluoropyridine (10·0 gm.) was converted to 2,6difiuoropyridine (2·8 gm.), bp 124·5 (743 mm.), n~," 1·4349 (found: C, …
Number of citations: 5 www.nature.com
S Marchais, B Nowicki, H Wikström, LT Brennum… - Bioorganic & medicinal …, 2001 - Elsevier
… Hence, direct halogenation of 2-aminopyridine does not seem to be a very convenient method to use in order to obtain the 2-amino-6-bromo- and 2-amino-6-fluoropyridine. …
Number of citations: 25 www.sciencedirect.com
IB Berlman - Nature, 1961 - nature.com
… By use of Roe's modification of the Schiemann reaction•, 2-amino-6fluoropyridine (10·0 gm.) was converted to 2,6difluoropyridine (2·8 gm.), bp 124·5 (743 mm.), n~," 1·4349 (found: C, …
Number of citations: 11 www.nature.com
CRK Changunda, BC Venkatesh, WK Mokone… - RSC …, 2020 - pubs.rsc.org
… rac-9 using the modified pTsCl/DABCO protocol and generate the isocyanide rac-19 in situ for the subsequent multicomponent reaction with 2-amino-6-fluoropyridine 13a and selected …
Number of citations: 7 pubs.rsc.org
Y Yuan, S Zhu, J Zhu, P Niu, A Sun, X Liu, L Wei… - European Polymer …, 2023 - Elsevier
… The control samples were synthesized by the same procedure with 2-amino-6-fluoropyridine, 2-amino-6-chloropyridine and 2-amino-6-methylpyridine by replacing 2-amino-4-hydroxy-6…
Number of citations: 0 www.sciencedirect.com
PL Ferrarini, C Mori, C Manera, F Mori… - Journal of …, 1999 - Wiley Online Library
… Diazotization of 2-acetamido-6-aminopyridine 5e [8] in fluoroboric acid gave directly 2-acetamido-6-fluoropyridine 5f, in 61% yield, that was converted to 2-amino-6-fluoropyridine 5d [9] …
Number of citations: 4 onlinelibrary.wiley.com
S Sun, Q Jia, AY Zenova, S Lin, A Hussainkhel… - Bioorganic & Medicinal …, 2021 - Elsevier
… The RHF 15 was built by addition of aryl sulfonyl chloride 14 to the 2,4-dimethoxybenzyl (DMB) protected 2-amino 6-fluoropyridine intermediate 13 20 in the presence of a base. Finally, …
Number of citations: 2 www.sciencedirect.com
S Sun, CJ Cohen, CM Dehnhardt - Pharmaceutical patent analyst, 2014 - Future Science
… A major difference from their earlier filing is that the aminothiadiazole group was replaced with a 2-amino-6-fluoropyridine group. The corresponding 2-amino-6-fluoropyridine analog (…
Number of citations: 52 www.future-science.com

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